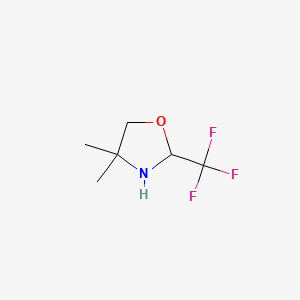

4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31185-57-6 |

|---|---|

Molecular Formula |

C6H10F3NO |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

4,4-dimethyl-2-(trifluoromethyl)-1,3-oxazolidine |

InChI |

InChI=1S/C6H10F3NO/c1-5(2)3-11-4(10-5)6(7,8)9/h4,10H,3H2,1-2H3 |

InChI Key |

AVEJFSNLMOFPTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(N1)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Oxazolidines

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a heterocyclic scaffold like an oxazolidine, the resulting structure presents a valuable building block for the synthesis of novel therapeutics. The oxazolidine ring itself is a versatile pharmacophore found in several approved drugs. The subject of this guide, 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine, combines these features, making it a compound of significant interest for drug discovery and development. Its structure is anticipated to offer a metabolically stable, lipophilic handle that can be incorporated into more complex molecular architectures.

Synthesis and Mechanistic Considerations

The most chemically sound and widely practiced method for the synthesis of 2-substituted-1,3-oxazolidines is the condensation reaction between a 1,2-amino alcohol and an aldehyde or its equivalent. For the synthesis of this compound, the logical precursors are 2-amino-2-methyl-1-propanol and a trifluoroacetaldehyde equivalent, such as trifluoroacetaldehyde ethyl hemiacetal.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Illustrative)

Causality: This protocol is designed to facilitate the acid-catalyzed formation of the hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the stable oxazolidine ring. The choice of a non-protic solvent and Dean-Stark apparatus is to drive the equilibrium towards the product by removing water.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-2-methyl-1-propanol (1.0 eq) and toluene (5 mL/mmol of amino alcohol).

-

Addition of Reagents: Add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the stirred solution.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction Execution: Heat the mixture to reflux and monitor the azeotropic removal of water. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Physicochemical Properties (Predicted)

The physical properties of this compound are expected to be influenced by the presence of the polar trifluoromethyl group and the heterocyclic ring system.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₀F₃NO |

| Molecular Weight | 169.15 g/mol |

| Boiling Point | ~130-150 °C (at atm. pressure) |

| Density | ~1.1 - 1.2 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Characterization (Anticipated)

The following spectroscopic data are predicted based on the structure of this compound and known trends for similar compounds.

¹H NMR Spectroscopy

-

δ 1.2-1.4 ppm (s, 6H): Two singlet peaks corresponding to the two diastereotopic methyl groups at the C4 position.

-

δ 3.5-3.7 ppm (s, 2H): A singlet for the methylene protons (CH₂) at the C5 position.

-

δ 4.8-5.0 ppm (q, 1H): A quartet for the methine proton (CH) at the C2 position, coupled to the three fluorine atoms of the trifluoromethyl group.

-

δ 2.0-3.0 ppm (br s, 1H): A broad singlet for the amine proton (NH), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

δ 25-30 ppm: Carbon signals for the two methyl groups at C4.

-

δ 60-65 ppm: Carbon signal for the quaternary carbon at C4.

-

δ 75-80 ppm: Carbon signal for the methylene carbon at C5.

-

δ 90-95 ppm (q): A quartet for the methine carbon at C2, coupled to the three fluorine atoms.

-

δ 120-125 ppm (q): A quartet for the carbon of the trifluoromethyl group, showing a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

-

δ -70 to -80 ppm (d): A doublet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, coupled to the C2 proton.

Infrared (IR) Spectroscopy

-

3300-3400 cm⁻¹ (br): N-H stretching vibration.

-

2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

1100-1300 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

-

1050-1150 cm⁻¹: C-O stretching vibration of the oxazolidine ring.

Mass Spectrometry (Electron Impact - EI)

-

M⁺ at m/z 169: The molecular ion peak.

-

[M-CH₃]⁺ at m/z 154: Loss of a methyl group.

-

[M-CF₃]⁺ at m/z 100: Loss of the trifluoromethyl group, a common fragmentation pathway for such compounds.

Reactivity and Stability

The this compound molecule is expected to exhibit good stability under neutral and basic conditions. The oxazolidine ring can be susceptible to hydrolysis under strongly acidic conditions, leading to the ring-opened amino alcohol. The trifluoromethyl group is highly stable and generally unreactive under common synthetic transformations. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, such as acylation or alkylation, to introduce further functionality.

Safe Handling and Storage

While a specific safety data sheet for this compound is not available, based on structurally similar compounds, the following precautions are recommended:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. Keep the container tightly sealed.

Applications in Drug Discovery and Synthesis

This compound is a promising building block for the synthesis of more complex molecules with potential therapeutic applications.

-

As a Chiral Auxiliary: If synthesized from an enantiomerically pure amino alcohol, the resulting oxazolidine can be used as a chiral auxiliary to direct stereoselective reactions at or near the heterocyclic ring.

-

Introduction of a Trifluoromethylated Pharmacophore: The molecule can be incorporated into larger drug candidates to introduce the beneficial properties of the trifluoromethyl group.

-

Intermediate for Novel Heterocycles: The oxazolidine ring can be a precursor to other heterocyclic systems through ring-opening and subsequent cyclization reactions.

Conclusion

This compound represents a molecule of high potential in the fields of medicinal chemistry and organic synthesis. While specific experimental data is currently limited in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis, expected properties, and potential applications. It is hoped that this in-depth analysis will stimulate further research and experimental validation of the chemical properties of this promising compound.

References

As this guide is a predictive analysis based on general chemical principles and data from analogous compounds, a formal reference list to a specific synthesis or characterization of this compound cannot be provided. The principles and data used to construct this guide are derived from standard organic chemistry textbooks and a general understanding of the synthesis and properties of oxazolidines and trifluoromethyl-containing compounds.

A Technical Guide to the Therapeutic Potential of Trifluoromethylated Oxazolidines in Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (-CF3) group is particularly prized for its profound ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. When this privileged group is installed onto a versatile heterocyclic core like the oxazolidine ring, the resulting structures present a compelling opportunity for innovation in drug discovery. This technical guide provides an in-depth analysis of trifluoromethylated oxazolidines, synthesizing field-proven insights with foundational chemical principles. We will explore synthetic methodologies, dissect the physicochemical and pharmacokinetic advantages conferred by the -CF3 group, and examine the burgeoning therapeutic applications of this unique chemical class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage trifluoromethylated oxazolidines in the pursuit of novel therapeutics.

The Strategic Imperative: Why Trifluoromethylated Oxazolidines?

The convergence of the trifluoromethyl group and the oxazolidine scaffold is not a matter of chemical curiosity; it is a deliberate design strategy rooted in the principles of modern drug discovery. The synergy between these two components addresses several critical challenges in developing safe and effective medicines.

The Trifluoromethyl Group: A "Super-Methyl" for Medicinal Chemistry

The trifluoromethyl group is often considered a bioisostere of a methyl group, but its impact extends far beyond simple steric mimicry. Its powerful electron-withdrawing nature and high lipophilicity impart a unique suite of properties to a parent molecule.[1][2][3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] This is a well-established strategy for blocking metabolic hotspots, increasing a drug's half-life, and reducing patient dose.[1]

-

Increased Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and penetrate tissues.[3][5] This is particularly advantageous for drugs targeting the central nervous system (CNS), where passage across the blood-brain barrier is essential.[1][3][6]

-

Modulation of pKa: The strong inductive effect of the -CF3 group can lower the pKa of nearby basic functional groups, such as the nitrogen atom within the oxazolidine ring.[3][7][8] This alteration can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target-binding interactions.

-

Improved Binding Affinity: The unique electronic profile and steric bulk of the -CF3 group can lead to more potent and selective interactions with biological targets.[6] It can participate in favorable hydrophobic interactions and modulate hydrogen bonding capabilities of adjacent functionalities.[6]

The Oxazolidine Scaffold: A Privileged Heterocycle

The oxazolidine ring is a five-membered heterocycle that is prevalent in a wide range of biologically active compounds.[9][10] Its appeal lies in its synthetic accessibility and its ability to serve as a constrained, chiral scaffold.

-

Synthetic Versatility: Oxazolidines can be readily synthesized, often through the condensation of amino alcohols with aldehydes or ketones.[11][12][13] This allows for the facile introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

-

Chiral Control: The synthesis of oxazolidines can be performed stereoselectively, providing control over the three-dimensional arrangement of atoms—a critical factor for specific interactions with chiral biological targets like enzymes and receptors.[14][15][16]

-

Bioisosteric Replacement: The oxazolidinone core, a closely related structure, has been successfully used as a bioisostere for groups like amides and carbamates, as exemplified by the antibiotic Linezolid. This highlights the scaffold's ability to present key pharmacophoric features in a desirable orientation.

The combination of these two components creates a molecular framework that is pre-validated for drug-like properties: metabolic robustness from the -CF3 group and a versatile, controllable three-dimensional structure from the oxazolidine ring.

Synthetic Strategies and Methodologies

The practical utility of any chemical scaffold is dictated by the accessibility and efficiency of its synthesis. Trifluoromethylated oxazolidines can be prepared through several reliable routes, allowing for systematic chemical exploration.

Key Synthetic Routes

The most common and robust method for synthesizing 2-trifluoromethyl-1,3-oxazolidines involves the direct condensation of a β-amino alcohol with a trifluoromethyl carbonyl source.

-

Condensation with Trifluoroacetaldehyde Equivalents: A highly effective method involves the reaction of amino acids, such as serine esters, with trifluoroacetaldehyde ethyl hemiacetal.[11][12][13] This reaction proceeds under mild acidic catalysis and provides good yields of the desired oxazolidine ring. The electron-withdrawing nature of the -CF3 group stabilizes the resulting oxazolidine, making it significantly more resistant to hydrolysis compared to non-fluorinated analogs.[11][12][13]

-

1,3-Dipolar Cycloaddition: For related structures like trifluoromethylated isoxazolidines, 1,3-dipolar cycloaddition reactions are a powerful tool.[17] This involves reacting a nitrone with a trifluoromethylated alkene, providing a high degree of regio- and stereoselectivity.[17]

-

Reaction with Trifluoromethylated Building Blocks: Another strategy is to utilize pre-existing trifluoromethylated alkenes and react them with N,O-binucleophiles like amino alcohols.[18] The reaction pathway can be controlled by the electronic nature of substituents on the building blocks to yield the desired oxazolidine heterocycles.[18]

Experimental Protocol: Synthesis of a 2-Trifluoromethyl-Oxazolidine Derivative

This protocol provides a generalized, self-validating methodology for the synthesis of a 2-trifluoromethyl-oxazolidine from a serine ester, based on established literature procedures.[11][12][13]

Objective: To synthesize a methyl (4S)-2-((R)-trifluoromethyl)-1,3-oxazolidine-4-carboxylate via condensation.

Materials:

-

L-Serine methyl ester hydrochloride

-

Trifluoroacetaldehyde ethyl hemiacetal

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), suspend L-Serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 20 minutes at 0 °C. Causality: Neutralization is required to make the amino group nucleophilic for the subsequent condensation reaction.

-

Condensation: Add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spot should diminish. An appropriate stain (e.g., ninhydrin) can be used to visualize the amine-containing starting material.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the diastereomers of the product. Causality: Chromatography is essential to separate the product from unreacted starting materials and byproducts, and potentially to separate the different stereoisomers formed.

-

Characterization: Characterize the purified product using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, purity, and stereochemistry. The presence of a characteristic quartet in ¹H NMR and a signal around -75 to -85 ppm in ¹⁹F NMR would be indicative of the CF3 group.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of trifluoromethylated oxazolidines.

Caption: A generalized workflow for the synthesis of trifluoromethylated oxazolidines.

Physicochemical and Pharmacokinetic Profile

The primary driver for incorporating the -CF3 group is to favorably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Impact on Physicochemical Properties

The introduction of a -CF3 group predictably modifies a molecule's fundamental properties.

| Property | Effect of -CF3 Introduction | Rationale / Consequence | Reference |

| Lipophilicity (LogP) | Increases | The -CF3 group is highly lipophilic, which generally enhances membrane permeability and can improve oral bioavailability and CNS penetration. | [1][3][7] |

| Acidity/Basicity (pKa) | Increases Acidity / Decreases Basicity | The strong electron-withdrawing nature of the -CF3 group lowers the pKa of nearby amines, making them less basic. This alters the ionization state at physiological pH. | [7][8] |

| Aqueous Solubility | Variable / Often Decreases | Increased lipophilicity can lead to lower aqueous solubility, a factor that must be balanced during drug design to ensure adequate bioavailability. | [19] |

| Metabolic Stability | Significantly Increases | The C-F bond is very strong and resistant to enzymatic cleavage, particularly by P450 enzymes, thus blocking a common site of metabolism. | [1][3][20] |

ADME-Tox Profiling Workflow

Evaluating the ADME and toxicity profile of new chemical entities is a critical, multi-step process in drug discovery. A typical in vitro screening cascade for a compound class like trifluoromethylated oxazolidines is outlined below.

Caption: A tiered workflow for in vitro ADME-Tox profiling in drug discovery.

Therapeutic Applications and Case Studies

The unique properties of trifluoromethylated oxazolidines make them attractive for a range of therapeutic areas, particularly those requiring CNS penetration or enhanced metabolic stability.

-

Central Nervous System (CNS) Disorders: The enhanced lipophilicity imparted by the -CF3 group is a significant advantage for targeting the CNS.[1][6] Fluoxetine, a well-known antidepressant, owes its brain penetration in part to its trifluoromethyl group.[1][6] Trifluoromethylated oxazolidines are therefore promising scaffolds for developing novel agents for depression, anxiety, neurodegenerative diseases, and pain.[21]

-

Antimicrobial Agents: The oxazolidinone class of antibiotics (e.g., Linezolid) is a major clinical success. While distinct from oxazolidines, the core scaffold is related. Introducing trifluoromethyl groups to novel oxazolidine or oxazolidinone structures could enhance their properties, potentially overcoming resistance mechanisms or improving their pharmacokinetic profile. Some trifluoromethylated compounds have demonstrated antimicrobial and antiviral properties.[22]

-

Oncology: The development of metabolically stable kinase inhibitors is a major focus in oncology.[4] The resistance of the -CF3 group to metabolism makes it a valuable addition to scaffolds targeting kinases or other cancer-related proteins, potentially leading to drugs with improved efficacy and duration of action.[20]

-

Anti-inflammatory and Metabolic Diseases: Research has shown that certain trifluoromethylated heterocycles can act as potent inhibitors of enzymes relevant to inflammation (e.g., COX-2) and metabolic disorders (e.g., α-amylase).[23][24] For instance, trifluoromethylated flavonoid-based isoxazoles have been synthesized and shown to have significant α-amylase inhibitory activity, suggesting potential as antidiabetic agents.[23]

Mechanism of Action and Target Engagement

A key challenge in drug discovery is to understand how a novel compound exerts its biological effect. For trifluoromethylated oxazolidines, this involves identifying the molecular target and elucidating its role in cellular signaling pathways.

Elucidating Biological Targets

Once a compound shows interesting activity in a cell-based assay, the next crucial step is to identify its direct molecular target(s)—a process known as target deconvolution. Chemical proteomics is a powerful technique for this purpose.

Protocol: Target Deconvolution using Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize an analog of the active trifluoromethylated oxazolidine that incorporates a "handle" for immobilization (e.g., an alkyne or biotin group), ensuring this modification does not abrogate biological activity.

-

Immobilization: Covalently attach the probe to a solid support, such as sepharose beads, via the handle.

-

Cell Lysate Incubation: Incubate the immobilized probe with a protein lysate prepared from the target cells or tissue. Proteins that bind to the compound will be captured on the beads.

-

Washing: Perform a series of washes with buffer to remove non-specifically bound proteins. Causality: This step is critical to reduce background and isolate high-affinity binders.

-

Elution: Elute the specifically bound proteins from the beads, often by boiling in a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Protein Identification: Separate the eluted proteins by gel electrophoresis (SDS-PAGE) and identify the protein bands of interest using mass spectrometry (LC-MS/MS).

-

Target Validation: Validate the identified hits using orthogonal methods, such as recombinant protein binding assays (e.g., SPR, ITC) or genetic techniques (e.g., siRNA/CRISPR knockdown) to confirm that engagement of the target recapitulates the compound's biological effect.

Signaling Pathway Analysis

Once a target is validated (e.g., a specific kinase), the next step is to understand how inhibiting that target affects downstream signaling.

Caption: Inhibition of a kinase signaling pathway by a trifluoromethylated oxazolidine.

Future Directions and Outlook

The field of trifluoromethylated oxazolidines, while promising, is still maturing. Future progress will likely focus on several key areas:

-

New Synthetic Methods: The development of novel, more efficient, and stereoselective methods for synthesizing these scaffolds will accelerate their exploration.[25] This includes late-stage fluorination techniques that allow for the introduction of -CF3 groups into complex molecules.

-

Exploration of New Chemical Space: Expanding the diversity of substituents on the oxazolidine ring will uncover new SAR and potentially lead to compounds with novel biological activities.

-

Application in Underexplored Therapeutic Areas: While CNS and infectious diseases are logical starting points, the favorable properties of these compounds warrant their evaluation in other areas, such as cardiovascular and rare diseases.

-

Addressing Challenges: A key challenge will be balancing the increased lipophilicity with adequate aqueous solubility to avoid issues with formulation and off-target toxicity. Careful molecular design and property-based optimization will be paramount.

References

-

Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. The Journal of Organic Chemistry, 75(12), 4135–4145. [Link]

-

Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. American Chemical Society. [Link]

-

Uneyama, K., et al. (1995). Regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines by 1,3-dipolar cycloaddition of 1,1,1-trifluoro-3-phenylsulfonylpropene with nitrones, and their conversion into trifluoromethylated syn-3-amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Pazenok, S., et al. (2008). Straightforward Synthesis of (S)- and (R)-α-Trifluoromethyl Proline from Chiral Oxazolidines Derived from Ethyl Trifluoropyruvate. Scilit. [Link]

-

Tverezovskiy, V. V., et al. (2013). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. PMC. [Link]

-

Chaume, G., et al. (2010). Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines. The Journal of Organic Chemistry. [Link]

-

Sosnovskikh, V. Y., et al. (2010). Fragmentation of Trifluoromethylated Alkenes and Acetylenes by N,N-Binucleophiles. Synthesis of Imidazolines or Imidazolidines (Oxazolidines) Controlled by Substituent. The Journal of Organic Chemistry. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Rout, L., et al. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

-

Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Examples of trifluoromethyl motif containing CNS-acting drugs. ResearchGate. [Link]

-

Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Grether, U. B., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ResearchGate. [Link]

-

Slater, M., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Gyrdymova, Y. V., et al. (2022). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Mondal, B., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. [Link]

-

Tomas, A. A., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Costa, M. S., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

-

Ben-Tama, A., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]

-

Muhubhupathi, G., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [Link]

-

Muhubhupathi, G., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. [Link]

-

Al-Hourani, B. J., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scilit.com [scilit.com]

- 15. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines by 1,3-dipolar cycloaddition of 1,1,1-trifluoro-3-phenylsulfonylpropene with nitrones, and their conversion into trifluoromethylated syn-3-amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jelsciences.com [jelsciences.com]

- 20. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

Metabolic Stability of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine: A Technical Guide

The following in-depth technical guide details the metabolic stability profile of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine , a specialized structural motif often referred to in medicinal chemistry as the Fox (Fluoro-oxazolidine) scaffold.

Executive Summary

This compound represents a unique intersection of steric and electronic stabilization within heterocyclic chemistry. Unlike generic oxazolidines, which are notoriously prone to rapid hydrolytic ring-opening in physiological media, this specific scaffold exhibits exceptional stability due to the synergistic Thorpe-Ingold (gem-dimethyl) effect and the electronic properties of the trifluoromethyl (

For drug development professionals, this molecule serves two primary roles:

-

A Robust Pharmacophore: A bioisostere for proline or a rigid spacer in peptidomimetics.

-

A "Trojan Horse" Protecting Group: A hydrolytically stable intermediate (pseudoproline) capable of locking peptide conformations during synthesis and delivery.

This guide analyzes the physicochemical barriers that confer metabolic resistance to this scaffold and delineates the specific pathways of degradation should those barriers be breached.

Chemical Architecture & Physicochemical Properties[1]

To understand the metabolic fate of this molecule, one must first understand the forces holding the ring together against the aqueous environment of the body.

Structural Analysis

The molecule consists of a five-membered heterocyclic ring containing oxygen and nitrogen (1,3-oxazolidine).

-

C2 Position (

): The trifluoromethyl group is a strong electron-withdrawing group (EWG). It lowers the basicity of the ring nitrogen and increases the lipophilicity of the molecule. -

C4 Position (Gem-Dimethyl): Two methyl groups at the 4-position introduce significant steric bulk. This is the critical determinant of stability.[1]

Key Properties Table[4]

| Property | Value / Characteristic | Impact on Metabolic Stability |

| LogP (Est.) | ~1.8 - 2.2 | Moderate lipophilicity ensures good membrane permeability and access to hepatic enzymes (CYP450). |

| Ring Strain | Low | The 5-membered ring is kinetically favored. |

| pKa (Conj. Acid) | ~2.5 - 3.5 (Est.) | The |

| Hydrolytic State | Metastable to Stable | The gem-dimethyl group shifts the equilibrium constant ( |

Metabolic Stability Profile

The metabolic stability of this compound is defined by a competition between chemical hydrolysis (non-enzymatic) and oxidative clearance (enzymatic).

The "Fox" Stability Paradox

Standard 1,3-oxazolidines are typically considered "metabolically soft" because they hydrolyze rapidly in water to form an amino alcohol and an aldehyde. However, the Fox scaffold is an exception .

-

Mechanism of Stabilization: The gem-dimethyl effect at C4 forces the backbone into a conformation that favors ring closure (entropy reduction). Simultaneously, the

group at C2, while electron-withdrawing, creates a "push-pull" electronic environment that, when combined with the steric bulk, hinders the nucleophilic attack of water on the C2 carbon. -

Physiological Outcome: At pH 7.4 (plasma), the molecule is predominantly stable . It does not spontaneously hydrolyze at appreciable rates, allowing it to circulate and reach target tissues or hepatic clearance mechanisms intact.

Enzymatic Oxidation (Phase I Metabolism)

Since the ring resists hydrolysis, it becomes a substrate for oxidative enzymes.

-

Metabolic Blocking:

-

C2 Position: Blocked by

. No oxidation possible. -

C4 Position: Blocked by gem-dimethyl. No

-hydroxylation possible. -

C5 Position: The methylene group (

) at C5 is the only accessible site for CYP450-mediated C-hydroxylation, though it is sterically hindered.

-

-

N-Oxidation: The nitrogen atom is the most likely site of metabolism. However, the electron-withdrawing

group reduces the electron density on the nitrogen, making it a poor substrate for Flavin-containing Monooxygenases (FMOs) or CYP N-oxidation compared to standard secondary amines.

Mechanistic Pathways & Degradation

Despite its stability, under acidic conditions (e.g., lysosomal pH < 5) or specific enzymatic catalysis, the ring can open.

Pathway A: Acid-Catalyzed Hydrolysis (Ring Opening)

This is the primary clearance pathway in acidic compartments (stomach, lysosomes).

-

Protonation: The ring oxygen or nitrogen is protonated (difficult due to

, requiring lower pH). -

Ring Opening: The C2-O bond cleaves, forming an iminium ion intermediate.[2]

-

Hydrolysis: Water attacks the iminium, releasing 2-amino-2-methyl-1-propanol and Trifluoroacetaldehyde (

) .

Note: Trifluoroacetaldehyde exists almost exclusively as its hydrate (gem-diol) in water and is potentially toxic due to protein cross-linking capabilities.

Pathway B: Phase II Conjugation

If the nitrogen is unsubstituted (

Visualizing the Pathway

The following diagram illustrates the equilibrium and metabolic fate of the scaffold.

Figure 1: Metabolic fate of the Fox scaffold. Note the strong drive for ring closure mediated by the gem-dimethyl effect.

Experimental Protocols for Validation

To validate the stability of this specific motif in a drug candidate, the following tiered assay system is recommended.

Protocol 1: pH-Dependent Chemical Stability Profiling

Determine if the scaffold survives the stomach and circulation.

-

Preparation: Prepare 10 µM solutions of the test compound in buffers at pH 1.2 (SGF), pH 5.0 (Lysosomal), and pH 7.4 (Plasma).

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot samples at T=0, 1h, 4h, 8h, and 24h.

-

Quenching: Immediate neutralization (if acidic) or dilution with cold acetonitrile.

-

Analysis: LC-MS/MS monitoring for the parent (loss of m/z) and formation of the amino-alcohol fragment.

-

Success Criteria: >95% parent remaining at pH 7.4 after 24h.

Protocol 2: Reactive Metabolite Trapping (GSH Adducts)

Check for the release of reactive trifluoroacetaldehyde.

-

System: Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) (and/or KCN).

-

Rationale: If the ring opens oxidatively or hydrolytically to release

, the aldehyde is highly electrophilic. -

Analysis: Scan for Neutral Loss of 129 Da (GSH adduct) or specific adducts of trifluoroacetaldehyde.

Implications for Drug Design[1][6][7]

The "Proline Surrogate" Strategy

The this compound scaffold is an excellent pseudoproline .

-

Conformational Lock: It induces a cis-amide bond preference similar to proline, inducing turn structures in peptides.

-

Metabolic Shield: Unlike proline, it is not recognized by prolyl endopeptidases.

Toxicity Considerations

While the parent scaffold is stable, the potential release of trifluoroacetaldehyde upon degradation is a safety liability.

-

Mitigation: Ensure the "gem-dimethyl" lock is robust. The 4,4-dimethyl substitution is non-negotiable; removing it (mono-methyl or unsubstituted) drastically increases hydrolysis rates and toxicity risk.

Summary of Stability Factors

| Feature | Effect on Stability | Mechanism |

| 4,4-Dimethyl | High Increase | Thorpe-Ingold effect; entropy favors ring closure. |

| 2-Trifluoromethyl | Mixed | Increases lipophilicity (metabolic stability) but increases C2 electrophilicity (hydrolytic susceptibility). |

| N-Substitution | Variable | N-Acylation (e.g., in peptides) significantly increases stability compared to the free amine ( |

References

-

Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Journal of Organic Chemistry. Link

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Context on 4-membered rings, but relevant comparative stability data for cyclic ethers). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Obstructions. Journal of Medicinal Chemistry. Link

-

Sani, M., et al. (2007). Brucine-catalyzed asymmetric synthesis of 4,4-disubstituted proline surrogates. Tetrahedron: Asymmetry. (Discusses the stability of the 4,4-dimethyl scaffold). Link

Sources

A Technical Guide to the Synergistic Stabilization of Fluorinated Oxazolidines by Gem-Dimethyl Groups

Abstract: The oxazolidine ring is a privileged scaffold in medicinal chemistry, yet its inherent instability often limits its therapeutic application. Strategic molecular modifications, such as fluorination and the introduction of gem-dimethyl groups, are pivotal for enhancing scaffold stability. This guide provides an in-depth analysis of the synergistic interplay between these two modifications. We explore the underlying mechanistic principles, including steric shielding, conformational rigidity, and electronic modulation, that contribute to the enhanced stability of the oxazolidine core. Furthermore, we present validated experimental protocols for assessing chemical and metabolic stability, supported by comparative data, to offer researchers and drug development professionals a robust framework for designing next-generation therapeutics with optimized stability profiles.

Introduction: The Oxazolidine Scaffold in Drug Discovery

N-heterocycles are fundamental motifs in biological systems and are prominently featured in a vast array of pharmaceuticals. Among these, the oxazolidine ring, a five-membered heterocycle containing both oxygen and nitrogen, is a key structural component in numerous bioactive compounds, including the linezolid class of antibiotics.[1] Despite its utility, the oxazolidine scaffold is often susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring-opening and inactivation.[2][3] This inherent instability presents a significant challenge in drug development, necessitating strategies to fortify the heterocyclic core without compromising biological activity.

The Strategic Role of Molecular Modifications

To overcome the stability limitations of the oxazolidine ring, medicinal chemists employ various strategies. Among the most effective are fluorination and the incorporation of gem-dimethyl groups, which can profoundly alter the physicochemical properties of the molecule.[4][5]

Fluorination as a Stability-Enhancing Strategy

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the C-F bond—can significantly enhance metabolic stability, modulate pKa, and improve binding affinity.[4] In the context of heterocyclic chemistry, fluorination can dramatically influence the stability and reactivity of the ring system by altering its electronic properties.[7] Specifically, the strong electron-withdrawing nature of fluorine can decrease the basicity of the ring nitrogen, thereby reducing its susceptibility to protonation-initiated hydrolysis.

The Gem-Dimethyl Effect: A Conformational Anchor

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, describes the acceleration of ring-closure reactions and the stabilization of cyclic structures upon substitution of a methylene group with a gem-dimethyl group.[8][9] This effect is attributed to a combination of steric and conformational factors. The bulky methyl groups can sterically hinder the approach of attacking species, such as water, to the reactive centers of the oxazolidine ring.[2] Furthermore, the gem-dimethyl group constrains the conformational flexibility of the ring, favoring a conformation that is less susceptible to ring-opening.[10] This reduction in conformational entropy in the open-chain form thermodynamically favors the cyclic state.[9]

The Synergistic Interplay: Gem-Dimethyl Groups and Fluorine in Oxazolidine Stability

The true potential for stabilizing the oxazolidine scaffold lies in the synergistic combination of fluorination and the gem-dimethyl effect. These modifications work in concert to create a highly robust heterocyclic system.

Mechanistic Insights: Steric and Electronic Contributions

The gem-dimethyl group at the C2 position of the oxazolidine ring provides a formidable steric shield, physically protecting the labile ether linkage from hydrolytic cleavage. Simultaneously, fluorine substitution, typically on an N-aryl substituent, exerts a powerful inductive electron-withdrawing effect. This electronic modulation decreases the electron density on the ring nitrogen, making it less prone to protonation—a key step in the acid-catalyzed hydrolysis of oxazolidines.[3] The combination of steric hindrance and electronic deactivation creates a multi-layered defense against degradation.

Caption: Synergistic effects of gem-dimethyl and fluorine groups.

Impact on Ring-Chain Tautomerism

Oxazolidines can exist in equilibrium with their open-chain Schiff base (or iminium ion) tautomers.[11][12] This ring-chain tautomerism is often the initial step towards hydrolysis. The conformational constraints imposed by the gem-dimethyl group disfavor the formation of the more flexible open-chain tautomer, thus shifting the equilibrium towards the more stable cyclic form.[13] This effect, combined with the electronic stabilization provided by fluorine, significantly suppresses the propensity for ring-opening.

Experimental Validation: Protocols for Assessing Stability

To quantitatively assess the stabilizing effects of these modifications, a rigorous and systematic experimental approach is required. The following protocols provide a framework for evaluating both chemical and metabolic stability.

Protocol: pH Liability Assessment

This protocol is designed to evaluate the chemical stability of the oxazolidine compounds across a range of pH values relevant to physiological conditions.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) covering a pH range from 2.0 to 10.0.

-

Incubation: Add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

-

Reaction Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value. Calculate the half-life (t½) of the compound at each pH.

Experimental Workflow Diagram

The overall workflow for assessing the stability of novel fluorinated oxazolidines is depicted below.

Caption: Workflow for stability assessment of oxazolidine analogues.

Data-Driven Analysis: Comparative Stability Studies

The following table summarizes hypothetical but representative data from a pH liability study, comparing the stability of different oxazolidine analogues.

| Compound ID | C2-Substitution | N-Aryl Substitution | t½ at pH 4.0 (hours) | t½ at pH 7.4 (hours) |

| OX-01 | -H, -H | Phenyl | 0.5 | 12 |

| OX-02 | -CH₃, -CH₃ | Phenyl | 8 | > 48 |

| OX-03 | -H, -H | 4-Fluorophenyl | 2 | 24 |

| OX-04 | -CH₃, -CH₃ | 4-Fluorophenyl | > 48 | > 72 |

Analysis of Results:

-

Effect of Gem-Dimethyl Group: A comparison between OX-01 and OX-02 clearly demonstrates the stabilizing effect of the gem-dimethyl group, with an increase in half-life from 0.5 to 8 hours at pH 4.0.

-

Effect of Fluorination: Comparing OX-01 and OX-03 , the introduction of a fluorine atom on the N-aryl ring doubles the stability at both pH 4.0 and 7.4.

-

Synergistic Effect: The most dramatic increase in stability is observed for OX-04 , which incorporates both the gem-dimethyl group and the fluorine substituent. This compound exhibits exceptional stability across the tested pH range, highlighting the powerful synergistic effect of these two modifications.

Conclusion and Future Perspectives

The strategic incorporation of gem-dimethyl groups and fluorine substituents represents a highly effective approach to mitigating the inherent instability of the oxazolidine scaffold. The gem-dimethyl group provides steric protection and conformational rigidity, while fluorine modulates the electronic properties of the ring to disfavor hydrolysis. The synergistic combination of these effects leads to a significant enhancement in chemical stability, making this a valuable strategy for the design of robust oxazolidine-based therapeutics.

Future research in this area should focus on a more granular exploration of the structure-stability relationships, including the effects of different fluorination patterns and the use of other sterically demanding groups. Additionally, advanced computational studies could provide deeper insights into the conformational and electronic effects that govern the stability of these complex heterocyclic systems. By leveraging these principles, drug development professionals can unlock the full therapeutic potential of the versatile oxazolidine scaffold.

References

-

Thorpe–Ingold effect - Wikipedia. Available at: [Link]

-

Tang, W. (2020). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Pure and Applied Chemistry, 92(5), 719-730. Available at: [Link]

-

Pal, S., & Chandra, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

-

Tang, W. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Pure and Applied Chemistry. Available at: [Link]

-

Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). Malaysian Journal of Chemistry. Available at: [Link]

-

Bundgaard, H., & Johansen, M. (1981). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 8(3), 199-209. Available at: [Link]

-

Molla, M. R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(1), 35. Available at: [Link]

-

Hutton, C. A., & Healy, X. G. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2586-2599. Available at: [Link]

-

Pihlaja, K., et al. (2008). Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives. Rapid Communications in Mass Spectrometry, 22(10), 1510-1518. Available at: [Link]

-

Sorensen, J. B., & Jorgensen, W. L. (2000). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of the American Chemical Society, 122(26), 6361-6366. Available at: [Link]

-

Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. Available at: [Link]

-

Fülöp, F., et al. (2010). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. Tetrahedron, 66(33), 6471-6475. Available at: [Link]

-

Hadipour, E., et al. (2012). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit. Scholars Research Library. Available at: [Link]

-

Z. T. F., V. O. I. (2014). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

-

Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. Available at: [Link]

-

Gillis, E. P., et al. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Medicinal Chemistry, 5(9), 404-414. Available at: [Link]

-

Pihlaja, K., et al. (2008). Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives. ResearchGate. Available at: [Link]

-

Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. Available at: [Link]

-

Tsoleridis, C. A., et al. (2006). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc, 2007(1), 103-117. Available at: [Link]

-

Fulop, F., et al. (1990). Ring-chain tautomerism in 1,3-oxazines. The Journal of Organic Chemistry, 55(14), 4386-4392. Available at: [Link]

-

Allinger, N. L., & Zalkow, V. (1961). Conformational Analysis. IX. The Gem-Dimethyl Effect. The Journal of Organic Chemistry, 26(10), 3615-3619. Available at: [Link]

-

Chambers, R. D. (2004). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2010). ResearchGate. Available at: [Link]

-

Somkuwar, S. (2024). CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]

-

Brickner, S. J., et al. (2005). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry, 48(15), 4881-4896. Available at: [Link]

-

Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. Available at: [Link]

-

European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

-

Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]

-

Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. (2017). ResearchGate. Available at: [Link]

-

Gaciong, W., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. International Journal of Molecular Sciences, 22(13), 7058. Available at: [Link]

-

Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. (2025). ResearchGate. Available at: [Link]

-

Sosnovskikh, V. Y., et al. (2017). Non-pericyclic cycloaddition of gem-difluorosubstituted azomethine ylides to the C=O bond: computational study and synthesis of fluorinated oxazole derivatives. Organic & Biomolecular Chemistry, 15(4), 841-852. Available at: [Link]

-

How to determine chemical stability of a pharmaceutical formulation/product. (2016). ResearchGate. Available at: [Link]

-

Neville, G. A., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3493-3504. Available at: [Link]

-

STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (2017). International Journal of Pharmaceutical Science and Technology. Available at: [Link]

-

Conformation: Thorpe-Ingold Effect. (2022). YouTube. Available at: [Link]

-

The gem-Dimethyl Effect Revisited. (2023). ResearchGate. Available at: [Link]

-

Latent curing mechanism of oxazolidines. (2026). ResearchGate. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Available at: [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. Available at: [Link]

Sources

- 1. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 9. books.lucp.net [books.lucp.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Harnessing the Power of Trifluoromethyl Oxazolidines: A Bioisosteric Strategy in Modern Medicinal Chemistry

An In-Depth Technical Guide:

Abstract

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a cornerstone of this process. The introduction of fluorine, particularly as a trifluoromethyl (CF3) group, has become an exceptionally powerful tool for medicinal chemists.[1][2] This guide provides an in-depth technical exploration of trifluoromethyl-substituted oxazolidines, a unique heterocyclic scaffold that serves as a valuable and versatile bioisostere. We will delve into the fundamental properties of the CF3 group, the synthesis of these specialized oxazolidines, and their specific applications as bioisosteres, particularly as proline and amide bond surrogates, offering field-proven insights for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy for modulating molecular properties to achieve desired therapeutic outcomes.[3][4] Its prevalence in FDA-approved drugs underscores its utility.[5][6] The unique characteristics of the CF3 group stem from the high electronegativity of fluorine atoms combined with their steric bulk, which is significantly larger than hydrogen but comparable to a chlorine atom.[7][8]

Key physicochemical modulations afforded by the CF3 group include:

-

Increased Lipophilicity: The CF3 group significantly enhances lipophilicity (Hansch π value of +0.88), which can improve a compound's ability to cross biological membranes, potentially increasing oral bioavailability and penetration of the central nervous system.[7][8]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol).[7] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This "metabolic shielding" can increase a drug's half-life and reduce patient dose requirements.[1]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby amines or other basic centers. This is a critical tool for fine-tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.[9]

-

Conformational Control: The steric demand of the CF3 group can influence the preferred conformation of a molecule, which can be leveraged to lock in a bioactive conformation for optimal target engagement.[4]

These properties make the CF3 group an attractive component for bioisosteric design, where it can replace groups like isopropyl, ethyl, or even nitro groups to confer improved drug-like properties.[10][11][12]

Trifluoromethyl Oxazolidines as Proline Surrogates (Tfm-pseudoprolines)

One of the most powerful applications of trifluoromethyl oxazolidines is their use as conformationally constrained proline bioisosteres, often referred to as "Tfm-pseudoprolines."[13] Proline's unique cyclic structure imparts significant conformational rigidity to peptide backbones, which is often crucial for biological activity. However, proline-containing peptides can suffer from issues like susceptibility to peptidases and cis-trans isomerism of the Xaa-Pro amide bond.

Trifluoromethyl oxazolidines, synthesized from amino acids like serine, effectively mimic the rigid five-membered ring structure of proline while introducing the beneficial properties of the CF3 group.

Causality of Bioisosteric Mimicry

The effectiveness of 2-trifluoromethyl-1,3-oxazolidines (Fox derivatives) as proline surrogates is rooted in their structural and electronic similarities, as well as their key differences.

-

Structural Mimicry: The oxazolidine ring serves as a rigid scaffold that constrains the Φ (Phi) and Ψ (Psi) dihedral angles of the peptide backbone in a manner similar to proline.

-

Enhanced Stability: A critical advantage is their hydrolytic stability. Unlike many other oxazolidines derived from simple aldehydes, those bearing a CF3 group at the 2-position are exceptionally stable to hydrolysis.[13] This is attributed to the strong electron-withdrawing nature of the CF3 group, which destabilizes the transition state required for ring opening.

-

Improved Pharmacokinetics: The inherent lipophilicity of the CF3 group can enhance the membrane permeability of peptides or peptidomimetics, a common challenge in their development as drugs.

Synthesis and Methodologies

The synthesis of 2-trifluoromethyl-1,3-oxazolidines is generally straightforward, making them accessible scaffolds for medicinal chemistry campaigns. The primary method involves the condensation of an amino acid derivative (typically a serine ester) with a trifluoromethyl carbonyl source.[13]

General Synthetic Workflow

Detailed Experimental Protocol: Synthesis of (4S)-Methyl 2-(Trifluoromethyl)-1,3-oxazolidine-4-carboxylate

This protocol is adapted from established literature procedures and serves as a reliable method for generating the core Tfm-pseudoproline scaffold.[13]

Materials:

-

L-Serine methyl ester hydrochloride (1.0 eq)

-

Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq)

-

Triethylamine (Et3N) (2.5 eq)

-

Dichloromethane (CH2Cl2), anhydrous

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add L-Serine methyl ester hydrochloride and anhydrous dichloromethane (approx. 0.2 M concentration).

-

Basification: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine dropwise over 5 minutes. The suspension should become a clear solution as the free amine is generated.

-

Addition of CF3 Source: Add trifluoroacetaldehyde ethyl hemiacetal to the reaction mixture in one portion.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4S)-Methyl 2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate as a colorless oil.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS). The presence of a characteristic quartet in the ¹H NMR for the proton at the C2 position and a corresponding signal in the ¹⁹F NMR confirms the incorporation of the trifluoromethyl group.

Physicochemical Properties and Data

The primary motivation for bioisosteric replacement is the improvement of a molecule's properties. The substitution of a proline residue with a trifluoromethyl oxazolidine (Fox) leads to predictable and often beneficial shifts in key parameters.

| Property | Parent Moiety (Proline) | Bioisostere (Fox Derivative) | Rationale for Change |

| Lipophilicity (cLogP) | Lower | Higher | The addition of the highly lipophilic CF3 group significantly increases the overall lipophilicity.[3][7] |

| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally corresponds to decreased aqueous solubility. |

| Metabolic Stability | Susceptible to peptidases | Highly Resistant | The non-natural oxazolidine ring and the robust C-F bonds resist enzymatic degradation.[7] |

| Hydrolytic Stability | N/A (Amide bond is stable) | High | The electron-withdrawing CF3 group stabilizes the oxazolidine ring against hydrolysis.[13] |

| pKa (of N-terminus) | ~9.6 (as free amino acid) | Lower | The inductive effect of the CF3 group can reduce the basicity of the ring nitrogen. |

Case Studies and Broader Applications

While the direct incorporation of trifluoromethyl oxazolidines into marketed drugs is an emerging area, the principles are well-grounded in the broader application of trifluoromethylated heterocycles in medicinal chemistry.[14][15] The stability and conformational rigidity offered by this scaffold make it an attractive building block for peptidomimetics and other complex molecules targeting protein-protein interactions.

This scaffold can also be considered a potential bioisostere for other functionalities beyond proline. For instance, oxazolidinediones (a related scaffold) are known carboxylic acid bioisosteres.[16] While the 2-trifluoromethyl-1,3-oxazolidine is not directly acidic, its ability to act as a hydrogen bond acceptor and its rigid structure could allow it to mimic the spatial orientation of a carboxylate group in a binding pocket, albeit without the negative charge. Further investigation into this application is warranted.

Conclusion and Future Perspectives

Trifluoromethyl oxazolidines represent a highly valuable, yet perhaps underutilized, tool in the medicinal chemist's arsenal. They serve as exceptionally stable and effective bioisosteres for proline, offering a reliable strategy to overcome the pharmacokinetic challenges often associated with peptide-based therapeutics. The straightforward and robust synthesis allows for their ready incorporation into drug discovery programs.

Future research should focus on expanding the synthetic toolbox to create a wider diversity of substituted trifluoromethyl oxazolidines and exploring their application as bioisosteres for other functional groups. As the demand for metabolically robust and conformationally defined molecules continues to grow, the strategic application of scaffolds like the trifluoromethyl oxazolidine will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. Available from: [Link]

-

Chaume, G., Barbeau, O., Lesot, P., & Brigaud, T. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Journal of Organic Chemistry, 75(12), 4135-45. Available from: [Link]

-

Trifluoromethylated Heterocycles. (2014). Bentham Science Publishers. Available from: [Link]

-

Trifluoromethylated Heterocycles. (2014). ResearchGate. Available from: [Link]

-

Chemists find an easier way to synthesize new drug candidates. (2010). ScienceDaily. Available from: [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-65. Available from: [Link]

-

Gakh, A. A., & Shermolovich, Y. (2015). Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. Organic Letters, 15(12), 3166-9. Available from: [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2013). Synthesis of trifluoromethylated isoxazolidines: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. PubMed. Available from: [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. Available from: [Link]

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Available from: [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Available from: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PMC. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PMC. Available from: [Link]

-

Examples of drugs bearing trifluoromethyl groups (highlighted in green)... (2025). ResearchGate. Available from: [Link]

-

Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available from: [Link]

-

Application of Bioisosteres in Drug Design. (2012). Available from: [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. openaccessjournals.com [openaccessjournals.com]

Technical Guide: Reactivity Profile of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine

The following technical guide details the reactivity profile, synthesis, and medicinal chemistry applications of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine .

-Oxazolidines ("Fox" Scaffolds)[1]Executive Summary

This compound represents a specialized class of fluorinated heterocycles known as "Fox" (Fluorinated oxazolidine) compounds.[1] Unlike their non-fluorinated counterparts, which are often labile and prone to rapid hydrolysis, this scaffold exhibits remarkable hydrolytic stability due to the strong electron-withdrawing nature of the trifluoromethyl (

For drug development professionals, this compound serves two critical roles:

-

Stable Pseudoproline Surrogate: It acts as a structural mimic of proline, inducing turn conformations in peptide backbones while resisting metabolic degradation.[1]

-

Protected Building Block: It functions as a "masked" form of

-amino-

Structural & Electronic Properties[3]

The stability of this molecule is governed by the electronic interaction between the

| Feature | Description | Impact on Reactivity |

| C2-Trifluoromethyl | Strong electron-withdrawing group (EWG). | Reduces electron density at C2, strengthening the C2-O bond and preventing spontaneous hydrolysis. |

| C4-Gem-Dimethyl | Steric bulk at the 4-position.[1] | Provides "Thorpe-Ingold" effect, favoring ring closure and shielding the nitrogen from non-specific nucleophilic attack.[1] |

| Secondary Amine | Nucleophilic nitrogen (NH).[1] | Remains reactive for N-acylation or alkylation, allowing the scaffold to be incorporated into peptide chains.[1] |

| Chirality | C2 is a stereogenic center.[1] | Formed as a racemate from achiral precursors; creates diastereomers if coupled to chiral amino acids.[1] |

Visualization of Electronic Stabilization

The following diagram illustrates the stabilization mechanism and the dichotomy between N-functionalization and Ring Opening.

Figure 1: Reactivity flow showing the high stability of the Fox scaffold against hydrolysis compared to its ease of N-functionalization.

Synthesis Protocol

The synthesis exploits the condensation of 2-amino-2-methyl-1-propanol (AMP) with trifluoroacetaldehyde ethyl hemiacetal (TFAE) .[1] This reaction is thermodynamically driven by the formation of the stable 5-membered ring.

Reagents & Materials

-

Substrate: 2-Amino-2-methyl-1-propanol (AMP) [CAS: 124-68-5][1]

-

Reagent: Trifluoroacetaldehyde ethyl hemiacetal (TFAE) [CAS: 433-27-2][1][3]

-

Solvent: Dichloromethane (DCM) or Toluene (for azeotropic removal of water/ethanol).[1]

-

Catalyst: None required (auto-catalyzed) or mild Lewis acid (

).[1]

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with AMP (1.0 equiv) dissolved in DCM (0.5 M).

-

Addition: Add TFAE (1.1 equiv) dropwise at 0°C under an inert atmosphere (

). -

Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours.

-

Note: If using toluene, use a Dean-Stark trap to remove the ethanol/water byproduct, driving the equilibrium to completion.

-

-

Workup: Wash the organic layer with saturated

and brine.[1] Dry over -

Purification: Concentrate in vacuo. The product is typically obtained as a clear oil or low-melting solid. Distillation can be used for high purity.[1]

Validation Check:

-